molecular formula C13H9FN4O3 B2739524 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1210688-45-1

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2739524
CAS No.: 1210688-45-1
M. Wt: 288.238
InChI Key: NMDVVDGFGMIKOG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and an oxadiazolylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The furan ring is then introduced through a series of reactions, often involving the use of reagents such as hydrazine and acyl chlorides. The final step involves the formation of the oxadiazolylurea group, which can be achieved through cyclization reactions under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the synthesis process, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The fluorophenyl group can be reduced to produce corresponding fluorophenylamine derivatives.

  • Substitution: The oxadiazolylurea group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often under mild conditions to avoid decomposition.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Fluorophenylamine derivatives.

  • Substitution: Various substituted oxadiazolylurea derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it suitable for use in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring and oxadiazolylurea moiety can form hydrogen bonds and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can be compared to other similar compounds, such as:

  • 1-(2-Fluorophenyl)piperazine: This compound differs in its structure, lacking the furan and oxadiazolylurea groups, and has different biological activities.

  • 1-(4-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea: This is a positional isomer with the fluorophenyl group at a different position, which can affect its chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O3/c14-8-4-1-2-5-9(8)15-12(19)16-13-18-17-11(21-13)10-6-3-7-20-10/h1-7H,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVVDGFGMIKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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